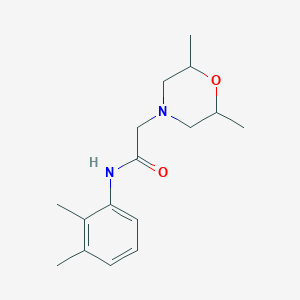![molecular formula C16H20N4O B5301011 N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5301011.png)
N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-pyrrolidinyl)benzamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-pyrrolidinyl)benzamide dihydrochloride, also known as Y-27632, is a selective inhibitor of Rho-associated protein kinase (ROCK). It was first synthesized in 2000 by Yoshimura et al. and has since been widely used in scientific research for its ability to modulate cellular functions and signaling pathways.
作用機序
N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-pyrrolidinyl)benzamide dihydrochloride selectively inhibits ROCK by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream targets such as myosin light chain and LIM kinase. This leads to the inhibition of actomyosin contractility and the modulation of various cellular processes.
Biochemical and Physiological Effects
N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-pyrrolidinyl)benzamide dihydrochloride has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. It can modulate cell adhesion and migration by regulating the activity of integrins, focal adhesion kinase, and other signaling molecules. It can also affect cell proliferation and differentiation by modulating the activity of various growth factors and transcription factors. In addition, N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-pyrrolidinyl)benzamide dihydrochloride can modulate cytoskeletal dynamics by regulating the activity of actin-binding proteins and microtubules.
実験室実験の利点と制限
N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-pyrrolidinyl)benzamide dihydrochloride has several advantages for lab experiments, including its high selectivity and potency, as well as its ability to penetrate cell membranes and inhibit ROCK activity in vivo. However, N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-pyrrolidinyl)benzamide dihydrochloride also has some limitations, such as its potential off-target effects and the need for careful optimization of experimental conditions to avoid toxicity and other side effects.
将来の方向性
There are several future directions for research on N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-pyrrolidinyl)benzamide dihydrochloride and its role in various physiological and pathological processes. One area of interest is the development of new ROCK inhibitors with improved selectivity and potency, as well as the identification of new downstream targets and signaling pathways affected by ROCK inhibition. Another area of interest is the investigation of the role of ROCK in stem cell biology and tissue regeneration, as well as the potential therapeutic applications of N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-pyrrolidinyl)benzamide dihydrochloride and other ROCK inhibitors in various diseases.
合成法
The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-pyrrolidinyl)benzamide dihydrochloride involves several steps, including the reaction of 1-(2-chloroethyl)-1H-imidazole-4-carboxamide with 3-pyrrolidinylamine to form N-[2-(1H-imidazol-4-yl)ethyl]pyrrolidine-3-carboxamide. This intermediate is then reacted with 2-chloro-N-(4-hydroxyphenyl)acetamide to yield N-[2-(1H-imidazol-4-yl)ethyl]-2-(4-hydroxyphenyl)acetamide, which is subsequently converted to N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-pyrrolidinyl)benzamide dihydrochloride dihydrochloride through a series of reactions.
科学的研究の応用
N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-pyrrolidinyl)benzamide dihydrochloride has been extensively used in scientific research to investigate the role of ROCK in various physiological and pathological processes. It has been shown to modulate cell adhesion, migration, proliferation, and differentiation, as well as cytoskeletal dynamics and gene expression. N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-pyrrolidinyl)benzamide dihydrochloride has also been used to study the mechanisms underlying cardiovascular diseases, cancer, neurological disorders, and other conditions.
特性
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-2-pyrrolidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c21-16(19-8-6-13-10-18-11-20-13)15-4-2-1-3-14(15)12-5-7-17-9-12/h1-4,10-12,17H,5-9H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGBLYCMLGGADP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2C(=O)NCCC3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-pyrrolidinyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(methylthio)phenyl]-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5300940.png)
![4-methyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide](/img/structure/B5300944.png)
![[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-4-yl]methanol](/img/structure/B5300952.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-methylpiperidine-3-carboxamide](/img/structure/B5300954.png)
![2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}acetamide](/img/structure/B5300971.png)
![4-(cyclopropylmethyl)-1-[(2-ethoxypyridin-3-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5300983.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-furamide](/img/structure/B5300986.png)
![(1S,5S)-3-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5301003.png)
![N-methyl-1-(3-phenyl-5-isoxazolyl)-N-{[5-(tetrahydro-2-furanyl)-2-thienyl]methyl}methanamine](/img/structure/B5301006.png)
![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methoxypyridine](/img/structure/B5301020.png)
![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301026.png)
![4,6-dimethyl-5-[2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]pyrimidin-2-amine](/img/structure/B5301032.png)